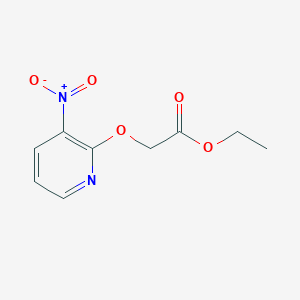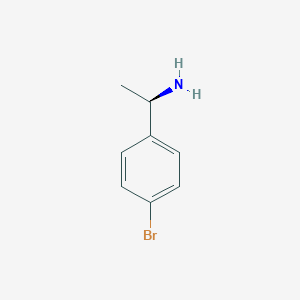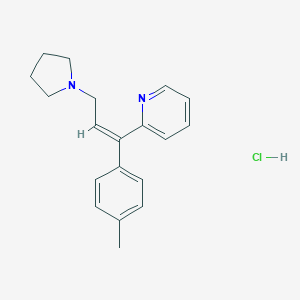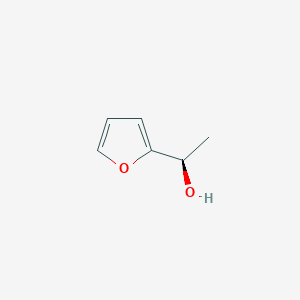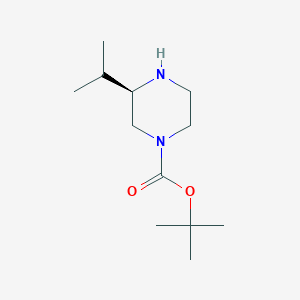
(R)-1-Boc-3-isopropyl-piperazine
Descripción general
Descripción
(R)-1-Boc-3-isopropyl-piperazine is a chiral piperazine derivative that is of interest in the field of organic chemistry and pharmaceutical research. Piperazine is a versatile building block in the synthesis of various pharmaceutical compounds, and its isopropyl-substituted derivatives can be crucial for the development of peptidomimetics and other bioactive molecules.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine and ethyl glyoxylate has been described . This synthesis is relevant as it provides a method for the preparation of chiral piperazine derivatives, which could be adapted for the synthesis of (R)-1-Boc-3-isopropyl-piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of the synthesized (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, the secondary structure was studied using (1)H NMR spectroscopy, revealing different conformations and isomerization of the tertiary amide bond . This kind of analysis is essential for understanding the conformational preferences of (R)-1-Boc-3-isopropyl-piperazine, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives are known to undergo various chemical reactions. For example, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its basicity and nucleophilicity . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves multiple steps including alkylation, acidulation, and reduction . These reactions provide insights into the reactivity of piperazine rings and can be relevant when considering the chemical behavior of (R)-1-Boc-3-isopropyl-piperazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The solvatochromism and aggregation-induced emission properties of piperazine appended naphthalimide-BODIPYs indicate the impact of the piperazine ring on photophysical properties . Moreover, the antidepressant and antianxiety activities of novel piperazine derivatives have been evaluated, demonstrating the potential pharmacological applications of these compounds . These studies suggest that (R)-1-Boc-3-isopropyl-piperazine could also exhibit unique physical and chemical properties that may be exploited in pharmaceutical applications.
Aplicaciones Científicas De Investigación
Solubility in Supercritical Carbon Dioxide
(R)-1-Boc-3-isopropyl-piperazine, as part of racemic Boc-piperazines, has been studied for its solubility in supercritical carbon dioxide. This study is relevant for applications in pharmaceutical processing and materials science, providing insight into the solubility behavior of Boc-protected piperazines in supercritical CO2, which is critical for designing environmentally benign chemical processes (Uchida et al., 2004).
Microwave-Mediated Suzuki–Miyaura Cross-Couplings
In the realm of synthetic organic chemistry, (R)-1-Boc-3-isopropyl-piperazine is a key precursor in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling reactions. This method facilitates the rapid assembly of biaryl libraries, crucial for drug discovery and materials science (Spencer et al., 2011).
HIV-1 Inhibitors
(R)-1-Boc-3-isopropyl-piperazine derivatives have been explored for their potential as HIV-1 inhibitors. By modifying the piperazine loop and other group substitutions, researchers have synthesized compounds with potent antiviral activity, highlighting the chemical’s relevance in the development of new therapeutics for infectious diseases (Dai Qiu-yun, 2011).
Peptide Carboxyl Group Derivatization
The application of piperazine derivatives, including (R)-1-Boc-3-isopropyl-piperazine, for peptide carboxyl group derivatization has been investigated. This research provides valuable insights into enhancing the ionization efficiency of peptides in mass spectrometry-based proteomics, which is crucial for the identification and quantification of proteins in complex biological samples (Qiao et al., 2011).
Organic Synthesis and Peptidomimetics
(R)-1-Boc-3-isopropyl-piperazine has been utilized in the synthesis of peptidomimetics, particularly in the generation of (S)- and (R)-5-oxo-piperazine-2-carboxylic acids. This work contributes to the field of medicinal chemistry by providing new approaches to mimic peptide structures, which can lead to the development of novel therapeutic agents with improved biological properties (Guitot et al., 2009).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s MSDS (Material Safety Data Sheet) and understanding the precautions that need to be taken while handling and disposing of the compound.
Direcciones Futuras
This involves predicting or proposing future research directions. It could include proposing new synthetic routes for the compound, new applications of the compound, or new reactions that the compound could undergo.
For a specific compound like “®-1-Boc-3-isopropyl-piperazine”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If the compound is new or not widely studied, some of this information may not be available. In such cases, experiments would need to be conducted to gather this information. Please consult with a qualified chemist or a chemical engineer if you plan to work with this compound. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLAQCKNCBYTIF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583066 | |
| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-isopropyl-piperazine | |
CAS RN |
928025-63-2 | |
| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



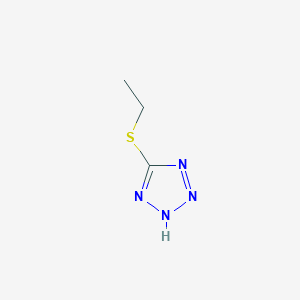
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
